molecular formula C15H26N2O6 B065492 (R)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid CAS No. 173774-48-6

(R)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid

Cat. No. B065492
CAS RN: 173774-48-6
M. Wt: 330.38 g/mol
InChI Key: IIZGWFQKLVCLLA-SNVBAGLBSA-N
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Description

“®-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid” is a chemical compound with the empirical formula C15H26N2O6 . It is also known as 1,4-Di-Boc-piperazine-2-carboxylic acid or 1,4-Bis (Boc)piperazine-2-carboxylic acid . The compound has a molecular weight of 330.38 g/mol .


Synthesis Analysis

The synthesis of related piperazine derivatives often involves condensation reactions, where specific reactants are combined under controlled conditions to form the desired compound . For instance, the synthesis of tert-butyl 4- (5- (3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, a compound with structural similarities, involves the reaction of carbamimide and 3-fluorobenzoic acid in the presence of hydroxybenzotriazole and a carbodiimide hydrochloride under basic conditions .


Molecular Structure Analysis

The structural elucidation of these compounds often involves X-ray diffraction (XRD) studies . These studies provide detailed insights into the crystalline structure, helping to understand the molecular geometry and spatial arrangement of atoms within the compound . XRD studies on similar compounds have confirmed the monoclinic crystal system and space group, indicating the precise molecular arrangement that contributes to their chemical behavior and reactivity .


Chemical Reactions Analysis

Piperazine derivatives undergo a variety of chemical reactions, including condensation, amination, and hydrolysis, depending on the functional groups attached to the piperazine backbone . These reactions are pivotal for the synthesis of complex organic molecules and potential pharmaceuticals . For example, the synthesis of carbon-14 labeled derivatives for tracer studies in cerebral vasodilators highlights the compound’s utility in developing drugs with specific biological activities .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a melting point of 231-239 °C . The compound’s SMILES string is CC(C)(C)OC(=O)N1CCNC(C1)C(O)=O .

Scientific Research Applications

Supramolecular Chemistry

The BOC-protected piperazine-2-carboxylic acid can participate in supramolecular assemblies. Researchers explore its interactions with other molecules, such as host-guest complexes, self-assembled monolayers, and molecular recognition. Understanding these interactions contributes to the development of functional materials and sensors.

Safety And Hazards

The compound is classified as an Eye Irritant (category 2) and a Skin Sensitizer (category 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding inhalation of dust and wearing protective gloves and eye protection .

Future Directions

The compound and its derivatives have potential applications in various fields, including drug research and materials science . For instance, research into new titanium imido complexes containing piperazine-based diamido–diamine ligands was conducted . The synthesis of new piperazine derivatives and their reaction with various compounds to form titanium complexes was described, offering insights into potential applications in materials science .

properties

IUPAC Name

(2R)-1,4-bis[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O6/c1-14(2,3)22-12(20)16-7-8-17(10(9-16)11(18)19)13(21)23-15(4,5)6/h10H,7-9H2,1-6H3,(H,18,19)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIZGWFQKLVCLLA-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN([C@H](C1)C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649923
Record name (2R)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid

CAS RN

173774-48-6
Record name (2R)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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